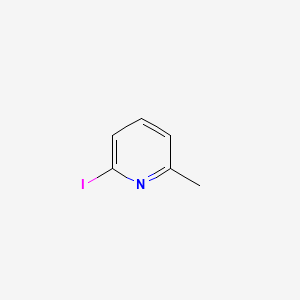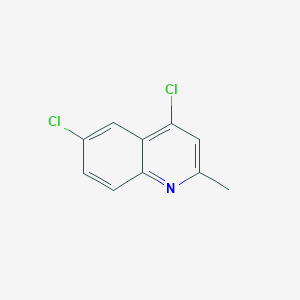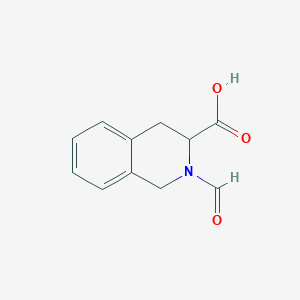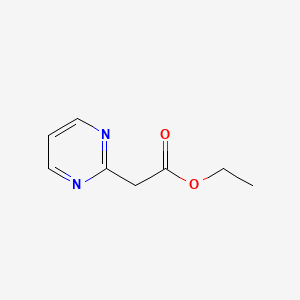
Ethyl 2-(pyrimidin-2-yl)acetate
Overview
Description
Ethyl 2-(pyrimidin-2-yl)acetate is a chemical compound with the molecular formula C8H10N2O2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. Various methods have been described for the synthesis of pyrimidines, including condensation, coupling, or cyclization reactions of chalcones, amidines, guanidine, nitriles, isocyanates, urea, thiourea, and aminopyrazoles .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring attached to an ethyl acetate group . The molecular weight of the compound is 166.18 g/mol . The InChIKey, a unique identifier for the compound, is DZQZAEMLHNEMEN-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrimidine derivatives are known to exhibit a wide range of pharmacological effects . They are also known to undergo various chemical reactions, contributing to their diverse biological activities .Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.18 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its lipophilicity . The compound has a topological polar surface area of 52.1 Ų, suggesting its polarity .Scientific Research Applications
Anomalous Cyclization in Chemical Synthesis
Ethyl 2-(pyrimidin-2-yl)acetate derivatives have been explored in chemical synthesis, particularly in the anomalous cyclization of ethyl acetoacetate derivatives. This process involves the specific cleavage of the aliphatic fragment and subsequent rearrangement to produce [1,2,4]triazolo[1,5-a]pyrimidine derivatives, offering new pathways in organic synthesis (Erkin & Krutikov, 2007).
Synthesis of Pyrimidine Derivatives
This compound is a key precursor in synthesizing various pyrimidine derivatives. These derivatives have diverse applications, including potential biological activities. A notable example is the synthesis of 2-(Pyrimidin-2'-yl)acetic acids and esters, which lays the foundation for further exploration in medicinal chemistry (Brown & Waring, 1977).
Development of Biologically Relevant Compounds
The compound has been used to synthesize diazaoxindoles, a family of compounds with biological relevance. The process involves treating ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives with ammonia, leading to cyclization to the target diazaoxindoles. This showcases the importance of this compound in developing new biologically active molecules (Kókai et al., 2016).
Novel Compound Formation
The compound is used to prepare novel derivatives like ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate. These derivatives are formed by reactions involving specific precursors, contributing to the diversity of organic compounds available for various applications (Farghaly & Gomha, 2011).
Future Directions
The future directions in the research of Ethyl 2-(pyrimidin-2-yl)acetate and its derivatives could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
Ethyl 2-(pyrimidin-2-yl)acetate is a pyrimidine derivative. Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound interacts with its targets (the inflammatory mediators) and inhibits their expression and activities . This results in a decrease in inflammation, as these mediators are key players in the inflammatory response.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in inflammation. By inhibiting key inflammatory mediators, the compound disrupts the normal progression of these pathways, leading to a reduction in inflammation .
Pharmacokinetics
The compound is expected to have good gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
The primary result of the action of this compound is a reduction in inflammation. This is achieved through the inhibition of key inflammatory mediators, disrupting the normal progression of inflammatory pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Furthermore, factors such as pH and temperature can impact the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(pyrimidin-2-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound may interact with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammation and immune responses . It also impacts cell signaling pathways by inhibiting the activation of NF-κB, which plays a crucial role in regulating immune responses and inflammation . Furthermore, this compound can alter cellular metabolism by affecting the production of metabolic intermediates and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes like cyclooxygenase, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB . This interaction prevents the transcription of pro-inflammatory genes, thereby reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory effects, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, this compound may cause toxic effects, including liver and kidney damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways can influence the compound’s efficacy and duration of action. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. This distribution pattern can influence the compound’s localization and accumulation, affecting its overall activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Properties
IUPAC Name |
ethyl 2-pyrimidin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-9-4-3-5-10-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQZAEMLHNEMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494582 | |
| Record name | Ethyl (pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63155-11-3 | |
| Record name | Ethyl 2-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63155-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidineacetic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

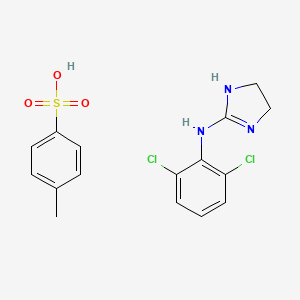

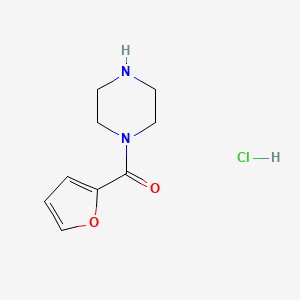
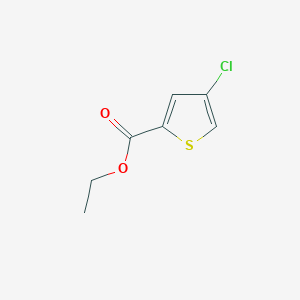

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)


